molecular formula C5H4BrNO2 B1280216 5-Bromopyridine-2,3-diol CAS No. 34206-49-0

5-Bromopyridine-2,3-diol

Cat. No.: B1280216
CAS No.: 34206-49-0
M. Wt: 189.99 g/mol
InChI Key: KXBXUHWCODHRHK-UHFFFAOYSA-N
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Description

5-Bromopyridine-2,3-diol is an organic compound with the molecular formula C5H4BrNO2 It is a brominated derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a bromine atom at the 5 position

Biochemical Analysis

Biochemical Properties

5-Bromopyridine-2,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the influenza 2009 pH1N1 endonuclease, where this compound acts as an inhibitor . This interaction highlights its potential as an antiviral agent. Additionally, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving influenza A virus, this compound demonstrated antiviral activity by inhibiting the viral polymerase acidic protein N-terminal endonuclease domain . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of the influenza endonuclease, chelating the metal ions required for the enzyme’s activity . This binding inhibits the enzyme’s function, preventing the cleavage of viral RNA and ultimately hindering viral replication. Additionally, this compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, such as refrigeration In vitro studies have shown that this compound maintains its inhibitory activity against influenza endonuclease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses of the compound may lead to toxic or adverse effects It is essential to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential side effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may undergo hydroxylation and conjugation reactions, leading to the formation of metabolites . These metabolic transformations can influence the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is known to permeate cell membranes and distribute within various cellular compartments . It may interact with transporters and binding proteins that facilitate its uptake and localization. Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopyridine-2,3-diol can be synthesized through several methods. One common approach involves the bromination of pyridine-2,3-diol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or modify the hydroxyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2,3-pyridinedione.

    Reduction: Formation of 2,3-dihydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromopyridine-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-hydroxy-2(1H)-pyridone
  • 5-Bromo-3-hydroxypyridin-2(1H)-one
  • 5-Bromopyridin-2-ol

Uniqueness

5-Bromopyridine-2,3-diol is unique due to the presence of two hydroxyl groups and a bromine atom, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions and applications compared to other brominated pyridine derivatives.

Properties

IUPAC Name

5-bromo-3-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXUHWCODHRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502663
Record name 5-Bromo-3-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34206-49-0
Record name 5-Bromo-3-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2,3-diol
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